7-(furan-2-yl)-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane
Description
7-(furan-2-yl)-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane is a heterocyclic compound featuring a seven-membered thiazepane ring fused with a furan moiety and a 1,2,3-thiadiazole group substituted with a propyl chain. The thiazepane ring provides conformational flexibility, while the thiadiazole and furan groups contribute to its electronic and steric properties, making it a candidate for pharmaceutical or materials science applications. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL being widely utilized for small-molecule analysis .
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4-propylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-2-4-11-14(22-17-16-11)15(19)18-7-6-13(21-10-8-18)12-5-3-9-20-12/h3,5,9,13H,2,4,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEAWNPYBDHEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(SCC2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(furan-2-yl)-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane” typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiadiazole intermediates, followed by their coupling under specific conditions to form the final thiazepane structure. Common reagents might include furan derivatives, thiadiazole precursors, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
“7-(furan-2-yl)-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane” can undergo various chemical reactions, including:
Oxidation: The furan ring may be susceptible to oxidation under certain conditions, leading to the formation of furanones or other oxidized derivatives.
Reduction: The thiadiazole and thiazepane rings can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and thiadiazole rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 368.44 g/mol. The structure incorporates both furan and thiazepane moieties, which are known for their diverse biological activities.
Research indicates that compounds containing thiazepane and thiadiazole rings often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The furan moiety is associated with various biological activities, enhancing the overall therapeutic potential of the compound.
Key Biological Activities:
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation.
- Anti-inflammatory Effects : The furan component contributes to anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological effects of compounds similar to 7-(furan-2-yl)-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane.
Anticancer Activity
Research has shown that thiazepane derivatives can effectively inhibit cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 6.80 - 51.56 | |
| HeLa (cervical cancer) | 8.35 - 25.21 |
These results indicate that the compound may have comparable activities to established chemotherapeutic agents.
Antimicrobial Properties
In vitro studies have demonstrated that derivatives containing the thiazepane structure can inhibit the growth of both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate antibacterial activity |
| Staphylococcus aureus | Strong antibacterial activity |
| Xanthomonas oryzae | Noteworthy antibacterial effects |
Synthetic Transformations
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Various synthetic routes have been explored in literature:
- Hurd-Mori Cyclization : This method has been successfully employed to synthesize thiadiazole hybrids from appropriate precursors.
- Ultrasonic-Assisted Synthesis : Enhanced yields and reaction times have been reported when using ultrasonic waves during synthesis.
Comparative Analysis with Other Compounds
To understand the uniqueness of this compound compared to others in its class, consider the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(Furan-2-yl)-1,4-thiazepan | Furan and thiazepane rings | Antimicrobial and anticancer |
| 5-(furan-2-yl)isoxazol | Isoxazole ring | Anti-inflammatory |
| 7-Methylthiazepane | Thiazepane structure | Unique pharmacological properties |
Mechanism of Action
The mechanism of action of “7-(furan-2-yl)-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with other sulfur- and nitrogen-containing heterocycles. Below is a comparative analysis with selected analogues:
4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 4)
- Backbone : Thiazole core with chlorophenyl and fluorophenyl substituents.
- Symmetry : Triclinic, P 1 space group, two independent molecules per asymmetric unit .
- Planarity : Predominantly planar except for one fluorophenyl group oriented perpendicularly.
4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 5)
- Backbone : Similar to Compound 4 but with fluorophenyl instead of chlorophenyl.
- Crystallization : High-yield synthesis (>85%) using dimethylformamide solvent .
- Conformation : Isostructural with Compound 4, emphasizing the role of halogen substituents in packing efficiency.
Key Differences
Pharmacological and Physicochemical Insights
- Thiadiazole vs. Thiazole : The 1,2,3-thiadiazole group may enhance electron-withdrawing effects compared to thiazole, influencing binding affinity in biological targets.
- Furan vs. Halogenated Aromatics : The furan’s oxygen atom could improve solubility relative to halogenated phenyl groups in Compounds 4 and 5, which may favor lipophilic interactions .
Biological Activity
The compound 7-(furan-2-yl)-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 282.40 g/mol
The compound consists of a thiazepane ring fused with furan and thiadiazole moieties, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
- Formation of the thiadiazole core through cyclization reactions.
- Coupling with furan derivatives to introduce the furan moiety.
- Final cyclization to form the thiazepane structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and thiazepane structures. For instance, similar compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 (Liver Cancer) | 0.82 | |
| Compound B | MCF-7 (Breast Cancer) | 0.35 |
The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
Thiadiazole derivatives have been reported to possess antimicrobial properties . The compound's structural features suggest potential efficacy against a range of bacterial and fungal pathogens.
These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
Compounds with similar scaffolds have demonstrated anti-inflammatory effects , potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity is critical in treating chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds in this class. Modifications to the furan or thiadiazole moieties can significantly influence potency and selectivity against specific targets.
Case Studies
A notable study evaluated a series of thiadiazole-containing compounds for their anticancer properties using MTT assays on HepG2 cells. The results indicated that modifications in the side chains could enhance cytotoxicity, suggesting pathways for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
